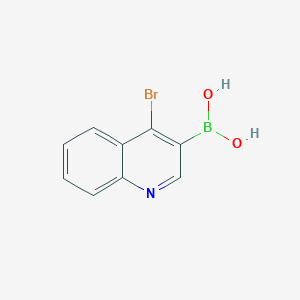

(4-Bromoquinolin-3-yl)boronic acid

説明

Contextual Role of Boronic Acids in Modern Synthetic Chemistry

Boronic acids, characterized by the general formula R-B(OH)₂, are a class of organoboron compounds that have become indispensable tools in organic synthesis. wikipedia.orginterchim.com First synthesized in 1860, their application in synthetic chemistry has grown exponentially due to their versatile reactivity, stability, and generally low toxicity. nih.gov They are considered "green" compounds because they degrade to boric acid, which can be eliminated by the body. nih.gov

A defining feature of boronic acids is their behavior as Lewis acids, allowing them to form reversible covalent complexes with molecules containing Lewis base donors like sugars, amino acids, and hydroxamic acids. wikipedia.orginterchim.com This property is crucial for applications in molecular recognition and the development of chemical sensors. wikipedia.orgboronmolecular.com

However, the most prominent role of boronic acids is as key building blocks in metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. nih.govboronmolecular.com This reaction creates new carbon-carbon (C-C) bonds by coupling a boronic acid with an organic halide, a process that has revolutionized the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. boronmolecular.com Beyond the Suzuki reaction, boronic acids are also used in other important transformations like the Chan-Lam coupling (forming carbon-nitrogen or carbon-oxygen bonds) and the Liebeskind-Srogl coupling. wikipedia.orgmolecularcloud.org The approval of boronic acid-containing drugs, such as the anticancer agent bortezomib, has further intensified research into their medicinal applications. nih.govrsc.org

Table 1: Key Properties of Boronic Acids

| Property | Description |

| Structure | Organic compounds with the formula R−B(OH)₂. wikipedia.org |

| Reactivity | Act as Lewis acids, forming reversible bonds with Lewis bases. wikipedia.orginterchim.com |

| Key Reaction | Suzuki-Miyaura cross-coupling for C-C bond formation. nih.govboronmolecular.com |

| Stability | Generally stable and can be handled under normal laboratory conditions. nih.gov |

| Toxicity | Considered to have low inherent toxicity. nih.govboronmolecular.com |

Strategic Importance of Quinoline (B57606) Scaffolds in Medicinal and Organic Chemistry

The quinoline scaffold, a fused bicyclic heteroaromatic system, is considered a "privileged scaffold" in medicinal chemistry. nih.govbohrium.comresearchgate.net This designation stems from its recurring presence in a vast number of biologically active compounds and marketed drugs. nih.govresearchgate.net The quinoline nucleus is a versatile framework that can be readily modified, allowing chemists to fine-tune the pharmacological properties of the resulting molecules. nih.gov

Quinoline derivatives have demonstrated an exceptionally broad spectrum of biological activities, making them a focal point for drug discovery and development. nih.govbohrium.comnih.gov Research has extensively documented their potential as:

Anticancer agents bohrium.comnih.gov

Antimicrobial and antibacterial agents nih.govresearchgate.net

Antiviral agents nih.gov

Antiparasitic agents (including antimalarials like chloroquine) researchgate.netnih.gov

Anti-inflammatory agents researchgate.net

Anticonvulsant and anti-Alzheimer's disease agents nih.govnih.gov

The persistent efforts to synthesize novel quinoline-based compounds aim to develop new therapeutic agents with improved efficacy and fewer side effects. nih.gov The inherent versatility and proven track record of the quinoline ring ensure its continued importance as a fundamental building block in the design of new bioactive molecules. bohrium.comresearchgate.net

Rationale for Investigating (4-Bromoquinolin-3-yl)boronic acid as a Key Intermediate

The investigation of this compound as a key intermediate is a logical convergence of the synthetic utility of boronic acids and the pharmacological significance of quinolines. This specific compound is designed to be a highly versatile building block for advanced organic synthesis.

The rationale for its strategic importance can be broken down as follows:

Dual Functionality for Stepwise Synthesis: The molecule possesses two distinct reactive sites: the boronic acid at the 3-position and the bromo-substituent at the 4-position. This allows for selective, stepwise reactions. For instance, the boronic acid can be used in a Suzuki-Miyaura coupling to introduce a new aryl or alkyl group at the 3-position, while the bromo group remains available for a subsequent, different coupling reaction. This controlled reactivity is crucial for constructing complex, highly substituted quinoline derivatives.

Access to Novel Chemical Space: By providing a reliable synthetic route to 3,4-disubstituted quinolines, this intermediate allows researchers to explore novel chemical space. The specific substitution pattern it enables may lead to unique biological activities not achievable with other quinoline precursors.

Facilitating Medicinal Chemistry Research: Given the wide range of biological activities associated with quinolines, this compound serves as a powerful tool for medicinal chemists. It facilitates the rapid synthesis of libraries of related compounds for structure-activity relationship (SAR) studies, accelerating the process of identifying and optimizing new drug candidates. The ability to couple various fragments via the boronic acid and bromo positions allows for systematic exploration of how different substituents impact biological targets.

In essence, this compound is not just a single compound but a gateway to a vast family of complex quinoline derivatives, making it a highly valuable asset in the search for new medicines and materials.

特性

IUPAC Name |

(4-bromoquinolin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BBrNO2/c11-9-6-3-1-2-4-8(6)12-5-7(9)10(13)14/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJWHSJOTPNCANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=CC=CC=C2N=C1)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BBrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694502 | |

| Record name | (4-Bromoquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

745784-06-9 | |

| Record name | Boronic acid, (4-bromo-3-quinolinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=745784-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromoquinolin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comprehensive Synthetic Methodologies for 4 Bromoquinolin 3 Yl Boronic Acid

Established Synthetic Routes and Reaction Conditions

The traditional synthesis of (4-Bromoquinolin-3-yl)boronic acid typically involves a two-stage process: the formation of a suitable precursor, 4-bromo-3-haloquinoline, followed by the introduction of the boronic acid moiety.

Precursor Selection and Strategic Functionalization

The primary precursor for the synthesis of this compound is typically a dihalogenated quinoline (B57606), most commonly 3,4-dibromoquinoline (B189540) or 4-bromo-3-chloroquinoline. The synthesis of these precursors often starts from quinolin-4-ol.

One established method for the synthesis of 4-bromoquinoline (B50189) involves the treatment of quinolin-4-ol with phosphorus tribromide in a suitable solvent such as N,N-dimethylformamide (DMF). This reaction proceeds under an inert atmosphere and yields 4-bromoquinoline in high yields. chemicalbook.com Subsequent halogenation at the 3-position can then be carried out to afford the desired dihaloquinoline precursor.

The selection of the halogen at the 3-position is strategic. While 3-bromoquinoline (B21735) derivatives are commonly used, the reactivity differences between the C-Br and C-Cl bonds can be exploited for selective reactions.

Optimization of Reaction Parameters for Enhanced Yield and Purity

With the precursor in hand, the introduction of the boronic acid group is most commonly achieved through a Miyaura borylation reaction. organic-chemistry.orgwikipedia.org This palladium-catalyzed cross-coupling reaction involves the reaction of the haloquinoline with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base.

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of catalyst, ligand, base, and solvent. For the borylation of 3-bromoquinoline, the use of ethylene (B1197577) glycol as an additive has been shown to improve reaction outcomes and allow for a reduction in catalyst loading. nih.gov The choice of base is also critical, as strong bases can sometimes promote competing Suzuki-Miyaura cross-coupling reactions as a side reaction. organic-chemistry.orgnih.gov

Table 1: Representative Conditions for Miyaura Borylation of Haloquinolines

| Parameter | Condition | Rationale |

| Catalyst | PdCl₂(dppf) | Commonly used and effective for a range of aryl halides. |

| Ligand | dppf (part of the catalyst complex) | Provides stability and promotes the catalytic cycle. |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Stable, readily available, and forms a stable boronate ester. |

| Base | Potassium Acetate (KOAc) | A mild base that minimizes side reactions. organic-chemistry.org |

| Solvent | Dioxane or Toluene | Aprotic solvents that are compatible with the reaction conditions. |

| Additive | Ethylene Glycol | Can improve yield and reduce catalyst loading in some cases. nih.gov |

It is important to note that the resulting product is often the pinacol (B44631) ester of the boronic acid, which can be hydrolyzed to the free boronic acid in a subsequent step, for example, by treatment with an acid.

Emerging and Advanced Synthetic Strategies

In recent years, more advanced and efficient methods for the synthesis of arylboronic acids, including this compound, have been developed. These methods often focus on improving atom economy, reducing waste, and simplifying synthetic procedures.

Catalytic Approaches in Boronylation Reactions

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of aromatic and heteroaromatic compounds. researchgate.netnih.govnih.govresearchgate.netacs.org This method avoids the need for a pre-functionalized halide or triflate starting material, instead directly converting a C-H bond to a C-B bond.

For the synthesis of this compound, a direct C-H borylation of 4-bromoquinoline could be envisioned. The regioselectivity of this reaction would be a critical factor, as there are multiple C-H bonds available for borylation. The directing effects of the bromo substituent and the quinoline nitrogen would play a crucial role in determining the site of borylation. While iridium catalysts are commonly employed, other transition metals have also been explored for C-H borylation reactions.

Table 2: Key Features of Iridium-Catalyzed C-H Borylation

| Feature | Description |

| Catalyst System | [Ir(OMe)(cod)]₂ with a suitable ligand (e.g., dtbpy) |

| Boron Reagent | B₂pin₂ |

| Advantages | High atom economy, avoids pre-functionalization. |

| Challenges | Controlling regioselectivity in complex molecules. |

Sustainable Synthesis Techniques for this compound

Efforts towards more sustainable synthetic methods have led to the exploration of reactions in environmentally benign solvents, such as water, and the development of reusable catalytic systems. While specific examples for the synthesis of this compound using these techniques are not yet widely reported, general trends in arylboronic acid synthesis suggest future possibilities. These include the use of micellar catalysis to enable reactions in water and the development of solid-supported catalysts for easier separation and recycling. organic-chemistry.org

Chemical Derivatization of this compound

This compound is a versatile intermediate that can undergo a variety of chemical transformations, with the Suzuki-Miyaura cross-coupling reaction being the most prominent. libretexts.orgrsc.org This reaction allows for the formation of a new carbon-carbon bond at the 3-position of the quinoline ring, enabling the synthesis of a wide range of derivatives.

The boronic acid at the C3 position can be coupled with various aryl, heteroaryl, or vinyl halides or triflates to introduce diverse substituents. The bromo group at the C4 position can also participate in subsequent cross-coupling reactions, offering a handle for further functionalization and the creation of highly substituted quinoline scaffolds. The Suzuki-Miyaura coupling of 4-bromo-3-hydroxyquinoline-N-oxides with boronic acids has been reported as a method to introduce side chains into the quinoline moiety. researchgate.net

Table 3: Potential Derivatization Reactions of this compound

| Reaction Type | Coupling Partner | Product Type |

| Suzuki-Miyaura Coupling | Aryl Halide | 3-Aryl-4-bromoquinoline |

| Suzuki-Miyaura Coupling | Heteroaryl Halide | 3-Heteroaryl-4-bromoquinoline |

| Suzuki-Miyaura Coupling | Vinyl Halide | 3-Vinyl-4-bromoquinoline |

| Chan-Lam Coupling | Amine or Alcohol | 3-Amino- or 3-Alkoxy-4-bromoquinoline |

| Oxidation | Oxidizing Agent | 4-Bromoquinolin-3-ol |

The ability to selectively react at either the C3-boronic acid or the C4-bromo position provides a powerful strategy for the divergent synthesis of complex quinoline derivatives.

Mechanistic Investigations of 4 Bromoquinolin 3 Yl Boronic Acid Reactivity and Transformations

Fundamental Reactivity Profiles of the Boronic Acid Moiety

The boronic acid group, -B(OH)₂, is the key functional group that dictates the participation of (4-Bromoquinolin-3-yl)boronic acid in a variety of coupling reactions. Its reactivity is harnessed to create complex molecular architectures.

The paramount role of the boronic acid moiety is demonstrated in its application in carbon-carbon bond formation. nih.govchemistry.coach This is most prominently showcased in the Suzuki-Miyaura coupling reaction, a powerful method for constructing biaryl structures and other conjugated systems. libretexts.orgwikipedia.org In these reactions, the boronic acid acts as the organoboron nucleophile that, upon activation, transfers its organic group (the 4-bromoquinolin-3-yl unit) to an organopalladium intermediate.

The versatility of boronic acids extends to couplings with a wide array of organic halides and triflates, including those with aryl, vinyl, and even alkyl groups. organic-chemistry.org This broad scope allows for the synthesis of a diverse range of compounds. While palladium catalysis is most common, metal-free reductive couplings between boronic acids and tosylhydrazones have also been developed, further expanding the toolkit for C-C bond formation. nih.gov

Beyond the formation of carbon-carbon bonds, the boronic acid functionality can also engage in the formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur. Copper-promoted cross-coupling reactions of boronic acids have emerged as a significant method for constructing carbon-heteroatom bonds. researchgate.net These reactions provide a valuable alternative to traditional methods and are often characterized by their tolerance of various functional groups. researchgate.net The application of these methods allows for the synthesis of heteroaromatic compounds and other structures containing C-N, C-O, or C-S linkages. It is important to note that in certain contexts, such as copper-assisted cycloadditions, the presence of copper(I) can lead to the degradation of the boronic acid moiety. nih.gov

Detailed Mechanistic Pathways in Catalytic Transformations

The utility of this compound is intrinsically linked to the mechanisms of the catalytic reactions in which it participates. Understanding these pathways is crucial for optimizing reaction conditions and expanding the scope of its applications.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and its mechanism has been extensively studied. libretexts.orgwikipedia.org The catalytic cycle, which is central to this transformation, generally involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with an organohalide (in this case, the bromine atom of a coupling partner, not the one on the quinoline (B57606) ring of this compound itself when it acts as the nucleophile) to form a palladium(II) intermediate. libretexts.orgyoutube.com

Transmetalation: The boronic acid, after activation with a base to form a more nucleophilic boronate species, transfers its organic group to the palladium(II) center. libretexts.orgorganic-chemistry.org This step regenerates the boron-containing starting material in a modified form and produces a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

The choice of ligands, base, and solvent can significantly influence the efficiency of each step in the cycle. nih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands can facilitate the oxidative addition and reductive elimination steps. organic-chemistry.org The base plays a crucial role in activating the boronic acid for transmetalation. organic-chemistry.org

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

|---|---|

| Oxidative Addition | Pd(0) inserts into the R-X bond of the electrophile to form a Pd(II) complex. |

| Transmetalation | The organoboron reagent transfers its organic group to the Pd(II) complex. |

Beyond the Suzuki-Miyaura reaction, this compound can participate in other palladium-catalyzed transformations. The fundamental steps of oxidative addition, transmetalation, and reductive elimination are common to many of these processes. nih.gov For example, in palladium-catalyzed allylic cross-coupling reactions, an alkene-mediated SN2-type stereoinvertive oxidative addition can occur, followed by subsequent steps leading to the final product. organic-chemistry.org

The specific nature of the catalyst, ligands, and reaction partners dictates the precise mechanistic pathway. For instance, in some cases, the catalyst resting state can be isolated and characterized to provide insight into the reaction mechanism. nih.gov The development of new catalyst systems continues to expand the scope of palladium-catalyzed reactions involving organoboron compounds.

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound in coupling reactions can be significantly influenced by the electronic and steric properties of substituents on both the quinoline ring and the coupling partner.

In the context of heteroaryl coupling reactions, the presence of heteroatoms can influence catalyst activity. In some cases, heteroatoms can coordinate to the metal center and inhibit catalysis. nih.gov The use of additives like trimethyl borate (B1201080) can mitigate these inhibitory effects by buffering the base and preventing catalyst poisoning. nih.gov The steric bulk of substituents near the reaction centers can also play a crucial role in determining the regioselectivity and stereoselectivity of the coupling reaction. Careful consideration of these substituent effects is essential for achieving high yields and desired selectivity in the synthesis of complex molecules.

Table 2: General Influence of Substituents on Suzuki-Miyaura Coupling

| Substituent Position | Electronic Effect | Impact on Reactivity |

|---|---|---|

| Aryl Halide | Electron-donating | May increase oxidative addition rate |

| Aryl Halide | Electron-withdrawing | May decrease oxidative addition rate |

| Organoborane | Electron-withdrawing | Can sometimes enhance transmetalation |

Strategic Applications of 4 Bromoquinolin 3 Yl Boronic Acid in Complex Molecular Synthesis

Construction of Diverse Quinolone Derivatives

The presence of both a boronic acid at the 3-position and a bromine atom at the 4-position of the quinoline (B57606) ring makes (4-Bromoquinolin-3-yl)boronic acid a powerful tool for creating a wide range of substituted quinoline derivatives. This dual reactivity allows for orthogonal chemical transformations, significantly expanding the accessible chemical space.

Synthesis of Polyfunctionalized Quinolines

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and this compound is an excellent substrate for this transformation. The boronic acid moiety at the C3 position can readily participate in palladium-catalyzed coupling reactions with a variety of aryl and heteroaryl halides, introducing diverse substituents at this position. Subsequently, the bromine atom at the C4 position can be targeted in a second cross-coupling reaction, leading to the formation of polyfunctionalized quinolines. This sequential approach provides a high degree of control over the final structure of the molecule.

For instance, the palladium-catalyzed Suzuki cross-coupling of 2-aryl-4-chloro-3-iodoquinolines with an excess of arylboronic acids in the presence of tricyclohexylphosphine (B42057) has been shown to produce 2,3,4-triarylquinolines in a one-pot operation. rsc.org While this example utilizes a dihalogenated quinoline, it highlights the feasibility of sequential couplings on the quinoline core. The differential reactivity of the C-Br and C-B(OH)₂ bonds in this compound allows for a similar, controlled, one-pot or sequential synthesis of tri-substituted quinolines.

A general representation of this strategy is depicted below:

Table 1: Representative Suzuki-Miyaura Coupling Reactions for the Synthesis of Polyfunctionalized Quinolines This table is a generalized representation based on known Suzuki-Miyaura reactions and does not represent specific experimental data for this compound due to the lack of specific examples in the provided search results.

| Entry | Coupling Partner 1 (Aryl/Heteroaryl Halide) | Coupling Partner 2 (Aryl/Heteroaryl Boronic Acid) | Catalyst/Ligand | Base | Product |

| 1 | Iodobenzene | This compound | Pd(PPh₃)₄ | Na₂CO₃ | 3-Phenyl-4-bromoquinoline |

| 2 | 3-Phenyl-4-bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | 3,4-Diphenylquinoline |

Formation of Fused and Bridged Heterocyclic Systems

The strategic placement of reactive functional groups in this compound also facilitates the synthesis of more complex, fused, and bridged heterocyclic systems. Intramolecular cyclization reactions are a powerful strategy for constructing such polycyclic scaffolds. By first functionalizing either the boronic acid or the bromo position with a suitable tether containing a reactive group, subsequent intramolecular reactions can lead to the formation of new rings fused to the quinoline core.

For example, a palladium-catalyzed intramolecular C-H activation has been utilized for the synthesis of fused-1,2,3-triazole quinolines. nih.gov While not directly employing this compound, this methodology showcases a viable pathway where initial functionalization at the 3- or 4-position could introduce a side chain capable of undergoing such a cyclization. An amination reaction at the 4-position (after displacement of the bromine) followed by an intramolecular coupling could potentially lead to the formation of quinobenzodiazepine derivatives, an important class of bioactive molecules.

Development of Novel Synthetic Methodologies

The unique reactivity of this compound not only makes it a valuable building block but also a substrate for the development of new and improved synthetic methods.

Catalyst Development for Reactions Involving this compound

The efficiency of cross-coupling reactions involving heterocyclic boronic acids can be highly dependent on the choice of catalyst and ligands. Research has focused on optimizing catalytic systems for Suzuki-Miyaura reactions of challenging substrates, such as heteroaryl halides and boronic acids. For instance, the coupling of 3-bromoquinoline (B21735) with a heteroaryl boronic acid pinacol (B44631) ester was used as a model reaction to screen various palladium precatalysts and ligands, identifying optimal conditions for this challenging transformation. nih.gov Such studies are crucial for developing robust and general methods that can be applied to substrates like this compound, ensuring high yields and selectivity. The development of catalysts that can selectively activate the C-Br bond in the presence of the boronic acid, or vice versa, is a key area of research.

Chemo- and Regioselective Transformations

The presence of two distinct reactive sites on this compound presents an opportunity for developing highly chemo- and regioselective transformations. By carefully selecting reaction conditions, including the catalyst, base, and solvent, chemists can selectively functionalize either the C3 or C4 position.

For example, in sequential cross-coupling reactions, the choice of palladium catalyst and ligand can dictate which halide or pseudohalide reacts first. cymitquimica.com This principle can be applied to this compound, where one set of conditions could favor the Suzuki coupling at the C3 position, leaving the C4-bromo group intact for subsequent modification. Conversely, conditions could be developed to favor a different type of coupling at the C4 position first. This selective functionalization is critical for the efficient synthesis of complex molecules with well-defined substitution patterns.

Utility as a Versatile Heterocyclic Building Block for Target Synthesis

This compound serves as a valuable starting material for the synthesis of biologically active molecules and other target compounds. Its ability to introduce a substituted quinoline moiety into a larger molecular framework makes it an attractive building block in drug discovery and materials science.

One potential application lies in the synthesis of inhibitors for ATP-binding cassette (ABC) transporters like ABCG2 (Breast Cancer Resistance Protein), which are responsible for multidrug resistance in cancer. nih.gov Quinoline-based analogues have been investigated as ABCG2 inhibitors. The ability to introduce diverse substituents at both the C3 and C4 positions of the quinoline ring using this compound would allow for the generation of a library of compounds to probe the structure-activity relationship and develop more potent and selective inhibitors.

Table 2: Potential Target Molecules Synthesizable from this compound This table presents hypothetical synthetic targets based on the known reactivity of the building block and the importance of the quinoline scaffold. Specific research findings for these syntheses from the specified starting material were not available in the search results.

| Target Molecule Class | Synthetic Strategy | Potential Biological Activity |

| Poly-aryl Quinolines | Sequential Suzuki-Miyaura Couplings | DNA Intercalators, Antiviral Agents |

| Quinobenzodiazepines | Amination followed by Intramolecular Cyclization | Anxiolytic, Anticonvulsant |

| Substituted Quinoline-based Kinase Inhibitors | Suzuki-Miyaura Coupling with appropriate heterocycles | Anticancer |

| Fused Quinolino-heterocycles | Functionalization and Intramolecular Annulation | Novel Pharmaceutical Scaffolds |

Advancements in Utilizing 4 Bromoquinolin 3 Yl Boronic Acid As a Pharmaceutical Intermediate

Design and Synthesis of Bioactive Molecules

The unique structural features of (4-Bromoquinolin-3-yl)boronic acid, namely the reactive boronic acid group and the modifiable bromo substituent, make it an ideal starting point for the design and synthesis of a wide array of bioactive molecules. These features allow for a dual approach to molecular diversification, utilizing well-established coupling chemistries.

Scaffold Hopping and Analog Synthesis for Drug Discovery

Scaffold hopping is a key strategy in drug discovery aimed at identifying novel core structures with similar or improved biological activity and better drug-like properties compared to a known lead compound. elsevierpure.com this compound is an excellent tool for this purpose. The quinoline (B57606) core itself can serve as a replacement for other bicyclic or heterocyclic systems in known pharmacophores.

Furthermore, the bromine atom at the 4-position and the boronic acid at the 3-position are amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the systematic synthesis of diverse analogs where different substituents can be introduced at these positions, effectively creating a library of compounds around the quinoline core. For instance, the bromine can be replaced with various aryl, heteroaryl, or alkyl groups, while the boronic acid can be used to couple with a wide range of partners or be converted to other functional groups. This multipoint diversification is crucial for exploring structure-activity relationships and identifying new lead compounds.

Integration into Pre-clinical Drug Candidates

While specific pre-clinical candidates directly incorporating the this compound fragment are not widely reported in publicly available literature, the broader class of quinoline derivatives is prevalent in drug development pipelines. For example, lead optimization of 4(1H)-quinolones has led to the development of orally efficacious antimalarial candidates. elsevierpure.comacs.org One such promising candidate, quinolone analogue 20g, emerged from these studies and was slated for further optimization. acs.org The synthetic strategies employed in these programs often rely on halogenated quinoline precursors, highlighting the potential of intermediates like this compound for generating novel candidates. The reactivity of the bromo group allows for the introduction of moieties that can enhance target binding, improve pharmacokinetic properties, or reduce off-target effects, all critical steps in advancing a compound to pre-clinical status.

Structure-Activity Relationship (SAR) Studies through Derivatization

A deep understanding of the structure-activity relationship (SAR) is fundamental to successful drug discovery. It involves systematically modifying a molecule's structure to understand how these changes affect its biological activity. This compound is an ideal platform for extensive SAR studies due to its dual reactive sites.

Methodologies for Rapid Library Generation

The generation of chemical libraries with high structural diversity is essential for efficient SAR exploration. The dual reactivity of this compound lends itself to combinatorial chemistry approaches for rapid library synthesis. Parallel synthesis techniques can be employed where the core scaffold is reacted with a diverse set of building blocks in a systematic manner.

For example, a library can be generated by first performing a Suzuki coupling at the 4-position using a variety of boronic acids or esters. The resulting products, now a series of 4-substituted quinolin-3-yl)boronic acids, can then undergo a second diversification step at the boronic acid position. This could involve another coupling reaction or conversion of the boronic acid to other functional groups like hydroxyl or amino groups. Such a two-dimensional diversification strategy allows for the rapid generation of a large and diverse library of compounds from a single, versatile intermediate.

Synthetic Strategies for Lead Optimization

Lead optimization is an iterative process of refining the structure of a promising hit compound to enhance its potency, selectivity, and pharmacokinetic properties. researchgate.netnih.gov The chemical handles present in this compound provide medicinal chemists with numerous options for fine-tuning a lead structure.

For instance, if initial screening identifies a compound with good potency but poor solubility, modifications at the 4-position could involve introducing polar groups to improve aqueous solubility. If metabolic instability is an issue, the sites of metabolic attack can be blocked by introducing inert substituents. The boronic acid itself is a key pharmacophore in many enzyme inhibitors, and its acidity and steric environment can be modulated by changes in the quinoline ring to optimize binding to the target protein. nih.gov Research on 4-quinoline carboxylic acid analogs has demonstrated that systematic modifications can lead to very potent inhibitors of viral replication. nih.govelsevierpure.com

Case Studies in Medicinal Chemistry Synthesis

While specific, detailed case studies on the synthesis of a marketed drug starting directly from this compound are not readily found in the literature, the utility of halogenated quinolines and quinoline boronic acids is well-documented in medicinal chemistry research.

One relevant example is the synthesis of linrodostat, an inhibitor of indoleamine 2,3-dioxygenase for anti-cancer treatments, which utilizes 4-bromo-6-fluoroquinoline (B1289494) as a key intermediate. ossila.com The synthesis involves a Pd-catalyzed coupling reaction at the 4-bromo position, demonstrating the industrial applicability of this type of reactive handle on the quinoline scaffold.

In another instance, the synthesis of novel microbial DNA-gyrase inhibitors was achieved starting from 2-(4-bromophenyl)quinoline-4-carboxylic acid. nih.gov This showcases how the bromo- and carboxy- functionalities on the quinoline ring system can be manipulated to produce biologically active compounds. Although not a direct use of this compound, these examples underscore the synthetic utility of the 4-bromoquinoline (B50189) motif in constructing complex molecules with therapeutic potential.

The table below summarizes the properties of some related quinoline derivatives and their precursors mentioned in the context of medicinal chemistry applications.

| Compound/Intermediate | CAS Number | Molecular Formula | Application/Significance |

| This compound | 745784-06-9 | C9H7BBrNO2 | Versatile pharmaceutical intermediate |

| 4-Bromoquinoline | 3964-04-3 | C9H6BrN | Precursor for various quinoline derivatives |

| 4-Bromo-6-fluoroquinoline | 661463-17-8 | C9H5BrFN | Intermediate in the synthesis of linrodostat |

| 2-(4-Bromophenyl)quinoline-4-carboxylic acid | Not available | C16H10BrNO2 | Starting material for DNA-gyrase inhibitors |

| Linrodostat | 1354508-23-4 | C21H20F3N3O3 | Investigational anti-cancer agent |

Future Research Horizons for this compound

This compound is a synthetic organoboron compound that incorporates a quinoline core. Quinoline derivatives are a significant class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. The presence of both a boronic acid group at the 3-position and a bromine atom at the 4-position makes this molecule a versatile building block for organic synthesis and medicinal chemistry. The boronic acid moiety is renowned for its role in palladium-catalyzed cross-coupling reactions, while the bromine atom offers an additional site for chemical modification. These features position this compound as a compound of interest for future research, spanning catalysis, materials science, and drug discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-bromoquinolin-3-yl)boronic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or halogen-metal exchange followed by boronation. Key factors include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling efficiency .

- Protecting groups : Use of pinacol esters to stabilize boronic acid intermediates during purification .

- Temperature control : Low temperatures (-78°C) prevent side reactions during halogen-lithium exchange .

Q. How does this compound interact with diols, and how can this be exploited in sensor design?

- Methodological Answer : The boronic acid forms reversible covalent bonds with 1,2- or 1,3-diols via boronate ester formation. Applications include:

- Fluorescent sensors : Attach fluorophores (e.g., dansyl) to the quinoline ring; diol binding alters emission via photoinduced electron transfer (PET) .

- Surface plasmon resonance (SPR) : Immobilize the compound on gold surfaces to detect glycoproteins (e.g., RNase B) .

- Data Contradiction : Binding affinity varies with pH; optimal at pH 7.4–8.5 due to boronate anion stabilization .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹¹B NMR confirms boronic acid identity (δ 28–32 ppm) .

- LC-MS/MS : Detects trace impurities (e.g., deboronated byproducts) at <1 ppm using MRM mode .

- TGA : Assess thermal stability; decomposition typically occurs at 180–220°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of boronic acids with glycoproteins?

- Methodological Answer : Discrepancies arise from non-specific interactions (e.g., hydrophobic or electrostatic). Mitigation strategies:

- Buffer optimization : Use low-ionic-strength buffers (e.g., 10 mM HEPES) to minimize secondary interactions .

- Competitive assays : Add soluble diols (e.g., sorbitol) to distinguish specific vs. non-specific binding .

- Data Insight : SPR studies show AECPBA surfaces bind RNase B (glycosylated) 10× more strongly than RNase A (non-glycosylated) under optimized conditions .

Q. What kinetic parameters govern boronic acid-diol binding, and how can they be measured?

- Methodological Answer : Use stopped-flow spectroscopy to determine on/off rates (kₒₙ/kₒff):

- kₒₙ : Ranges from 10²–10³ M⁻¹s⁻¹ for sugars (e.g., D-fructose > D-glucose) .

- kₒff : Slower for cyclic diols (e.g., catechol) due to strain-free ester formation .

- Data Insight : Binding constants (Kₐ) correlate with kₒₙ, not kₒff, enabling rational sensor design .

Q. How can researchers mitigate boroxine formation during mass spectrometric analysis of boronic acid derivatives?

- Methodological Answer :

- Derivatization : Convert boronic acids to pinacol esters pre-analysis to prevent trimerization .

- On-plate modification : Use 2,5-dihydroxybenzoic acid (DHB) matrix for in situ esterification during MALDI-MS .

- Data Insight : DHB esterification reduces boroxine interference, enabling sequencing of peptides with ≤5 boronic acid groups .

Q. What computational strategies predict the reactivity of this compound in drug discovery?

- Methodological Answer :

- QSAR modeling : Use Mordred descriptors (e.g., polar surface area, H-bond donors) to predict binding .

- PCA/k-means clustering : Classify boronic acids into clusters for targeted library synthesis .

Q. How can impurity profiling of this compound be optimized for regulatory compliance?

- Methodological Answer :

- LC-MS/MS in MRM mode : Detect genotoxic impurities (e.g., phenylboronic acid) at 0.1 ppm via transitions like m/z 121→77 .

- Derivatization-free protocols : Use acidic mobile phases (0.1% formic acid) to ionize underivatized boronic acids .

- Data Contradiction : Traditional SIM-MS lacks selectivity for isomers; MRM resolves this .

Q. What strategies enhance the anticancer activity of quinoline-boronic acid hybrids?

- Methodological Answer :

- Proteasome inhibition : Introduce hydrophobic substituents (e.g., 4-bromo) to enhance binding to β5-subunit .

- Bioisosteric replacement : Replace peptide bonds with boronic acids to mimic transition states (e.g., bortezomib analogs) .

- Data Insight : Dipeptidyl boronic acids show IC₅₀ values <10 nM against 26S proteasome .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。